2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol
CAS No.: 183861-00-9
Cat. No.: VC7954276
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol - 183861-00-9](/images/structure/VC7954276.png)
Specification
CAS No. | 183861-00-9 |
---|---|
Molecular Formula | C16H19NO |
Molecular Weight | 241.33 g/mol |
IUPAC Name | 2-[(4-propan-2-ylanilino)methyl]phenol |
Standard InChI | InChI=1S/C16H19NO/c1-12(2)13-7-9-15(10-8-13)17-11-14-5-3-4-6-16(14)18/h3-10,12,17-18H,11H2,1-2H3 |
Standard InChI Key | SQWIAVFACXNAKF-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O |
Canonical SMILES | CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure consists of two aromatic rings interconnected by a –CH₂–NH– moiety. The phenol ring (2-hydroxyphenyl) is substituted at the ortho position by the aminomethyl group, while the aniline ring (4-isopropylphenyl) bears an isopropyl group at the para position. This arrangement creates a planar yet sterically hindered system, as evidenced by the SMILES string CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O
.
Spectroscopic and Computational Data
InChI Key: SQWIAVFACXNAKF-UHFFFAOYSA-N
confirms the unique stereoelectronic configuration. Predictive collision cross-section (CCS) values for common adducts, calculated using ion mobility spectrometry, include:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 242.15395 | 157.8 |
[M+Na]⁺ | 264.13589 | 171.5 |
[M-H]⁻ | 240.13939 | 163.0 |
These values suggest moderate molecular rigidity, likely due to intramolecular hydrogen bonding between the phenolic –OH and the adjacent amine .
Synthetic Methodologies
Reductive Amination Pathways
The titanium(IV) isopropoxide-mediated reductive amination protocol offers a plausible route for synthesizing this compound . By reacting 4-isopropylacetophenone with 2-aminomethylphenol under inert conditions, the ketone undergoes imine formation followed by titanium-catalyzed reduction to yield the secondary amine. This method has demonstrated efficiencies exceeding 90% for analogous structures :
Key advantages include mild reaction conditions (room temperature, 24–48 h) and compatibility with sterically hindered substrates .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (calculated via XLogP3) is estimated at 3.1±0.5, indicating moderate lipophilicity. Aqueous solubility is predicted to be <1 mg/mL due to the hydrophobic isopropyl and aromatic groups.
Tautomeric Behavior
The phenolic –OH and secondary amine may engage in keto-enol tautomerism, though NMR studies on analogous compounds suggest the enol form predominates in polar aprotic solvents .
Research Gaps and Future Directions
Unresolved Challenges
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Synthetic Optimization: Existing methods require validation for this specific substrate.
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Toxicological Profiling: No in vitro or in vivo safety data are available.
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Crystallographic Data: Single-crystal X-ray diffraction studies are needed to confirm stereochemistry.
Recommended Studies
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Structure-Activity Relationships: Synthesis of analogs with varied substituents (e.g., halogens, methoxy groups).
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Catalysis Screening: Evaluate palladium-, nickel-, or enzyme-catalyzed couplings for improved regioselectivity.
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